molecular formula C16H14N4O2 B374080 N-(3-acetamidophenazin-2-yl)acetamide CAS No. 4569-76-0

N-(3-acetamidophenazin-2-yl)acetamide

Cat. No.: B374080
CAS No.: 4569-76-0
M. Wt: 294.31g/mol
InChI Key: MSGFBKVZRQHWQG-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenazin-2-yl)acetamide is a phenazine-based acetamide derivative. Phenazines are heterocyclic aromatic compounds with a planar structure, often associated with antimicrobial, anticancer, and redox-active properties. The acetamide substituents at the 3- and 2-positions of the phenazine core likely enhance solubility and modulate biological interactions.

Properties

CAS No.

4569-76-0

Molecular Formula

C16H14N4O2

Molecular Weight

294.31g/mol

IUPAC Name

N-(3-acetamidophenazin-2-yl)acetamide

InChI

InChI=1S/C16H14N4O2/c1-9(21)17-13-7-15-16(8-14(13)18-10(2)22)20-12-6-4-3-5-11(12)19-15/h3-8H,1-2H3,(H,17,21)(H,18,22)

InChI Key

MSGFBKVZRQHWQG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=NC3=CC=CC=C3N=C2C=C1NC(=O)C

Canonical SMILES

CC(=O)NC1=CC2=NC3=CC=CC=C3N=C2C=C1NC(=O)C

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-(3-acetamidophenazin-2-yl)acetamide and other acetamide derivatives:

Compound Name Core Structure Substituents/Functional Groups Key Activities/Properties Reference
This compound Phenazine Acetamide at 3- and 2-positions Hypothesized: Antimicrobial, redox N/A
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Benzothiazole-piperazine Sulfonyl, difluorophenyl, acetamide Antimicrobial (gram-positive bacteria)
(Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) Thiazolidinone Indolinone, p-tolyl, acetamide Synthetic intermediate, potential enzyme inhibition
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene Acetyl, bromoacetamide Intermediate for thiophene chemistry
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide Pyrazoloquinoxaline Chlorophenyl, acetyloxy, acetamide MAO-A inhibition (IC50: 0.028 mM)

Key Observations :

  • Phenazine Core : Unique to this compound, this planar aromatic system may confer redox activity or intercalation properties, distinguishing it from thiophene () or benzothiazole derivatives ().
  • However, substituents (e.g., bromo in , sulfonyl-piperazine in ) dictate target specificity.

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